Ziapin 2
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Overview
Description
Ziapin 2 is a molecular optomechanical light transducer, known for its amphiphilic azobenzene structure. It exhibits a strong non-covalent affinity to the plasma membrane and can be used to photo-modulate the membrane potential in cells of the Gram-positive bacterium Bacillus subtilis .
Preparation Methods
The synthesis of Ziapin 2 involves the preparation of an amphiphilic azobenzene compound. The specific synthetic routes and reaction conditions are not widely detailed in the available literature. it is known that the compound is synthesized and characterized for its biocompatibility, localization, and functional effects at the cellular level .
Chemical Reactions Analysis
Ziapin 2 undergoes photoisomerization, a process where the compound changes its configuration upon exposure to light. This reaction is crucial for its function as a light transducer. The compound’s interaction with lipid membranes causes reversible membrane thinning due to photoisomerization . The specific reagents and conditions for other types of chemical reactions involving this compound are not extensively covered in the literature.
Scientific Research Applications
Ziapin 2 has a wide range of scientific research applications:
Neuroscience: It is used to modulate neuronal firing and membrane potential in neurons.
Biomedicine: The compound has shown potential in controlling the contractile activity of skeletal muscle cells through light stimulation.
Cell Biology: This compound can be used to study the dynamics of phospholipids in model membranes and intact cells.
Mechanism of Action
Ziapin 2 exerts its effects through photoisomerization, where the compound changes its configuration upon exposure to light. This process leads to reversible membrane thinning and modulation of membrane potential. The compound closely overlaps with the plasma membrane reporter Cell Mask, indicating its strict targeting to the membrane bilayer . The interaction between this compound molecules causes local depression in lipid rafts, affecting the dynamics of the membrane .
Comparison with Similar Compounds
Ziapin 2 is compared with other amphiphilic azobenzene compounds, such as Ziapin 1. Both compounds have been synthesized and characterized for their biocompatibility and functional effects at the cellular level . This compound is unique in its rapid entry into lipid membranes and its ability to modulate membrane potential without causing temperature changes . Other similar compounds include various azobenzene derivatives used in optogenetics and membrane studies.
Properties
Molecular Formula |
C40H54Br2N6 |
---|---|
Molecular Weight |
778.7 g/mol |
IUPAC Name |
4-[[4-(azepan-1-yl)phenyl]diazenyl]-N,N-bis(6-pyridin-1-ium-1-ylhexyl)aniline;dibromide |
InChI |
InChI=1S/C40H54N6.2BrH/c1(9-27-43-29-11-7-12-30-43)3-15-33-45(34-16-4-2-10-28-44-31-13-8-14-32-44)39-23-19-37(20-24-39)41-42-38-21-25-40(26-22-38)46-35-17-5-6-18-36-46;;/h7-8,11-14,19-26,29-32H,1-6,9-10,15-18,27-28,33-36H2;2*1H/q+2;;/p-2 |
InChI Key |
QVFGCTAKFZXKTO-UHFFFAOYSA-L |
Canonical SMILES |
C1CCCN(CC1)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)N(CCCCCC[N+]4=CC=CC=C4)CCCCCC[N+]5=CC=CC=C5.[Br-].[Br-] |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.